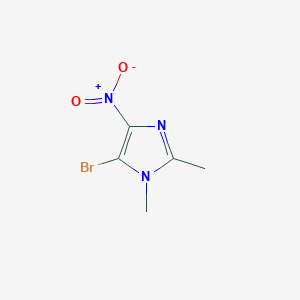
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
Descripción general
Descripción
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole is a useful research compound. Its molecular formula is C5H6BrN3O2 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactions with Amino Acids
Research by Kochergin et al. (1999) explored the reactions of 5-bromo-1,2-dimethyl-4-nitroimidazoles with amino acids. This study led to the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids, and their esters, highlighting its potential in the synthesis of novel compounds (Kochergin et al., 1999).
Nucleophilic Displacements
Kulkarni et al. (1987) reported on the nucleophilic displacement reactions of bromo- and iodo-imidazoles, which are activated by an adjacent nitro substituent. This research demonstrated various reactions, including with methoxide and cyanide, and revised some erroneous structures in the literature (Kulkarni et al., 1987).
Imidazol-5-yl Radicals as Reactive Intermediates
Bowman and Taylor (1990) studied the generation of imidazol-5-yl radicals as reactive intermediates in reduction reactions. Their research also proposed a mechanism for the release of nitrite in the mode of action of nitroimidazoles, which is significant for understanding the chemical behavior of these compounds (Bowman & Taylor, 1990).
Water Oxidation Catalysis
Wang et al. (2012) explored the use of ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis. This study showed the tunable activity of these complexes and provided insights into the structure-activity relationship, which can be useful in catalytic applications (Wang et al., 2012).
Halogen Bonding in Crystal Structures
Kubicki and Wagner (2007) investigated the crystal structures of imidazole derivatives, including 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole, and identified different modes of halogen bonding. This research is crucial for understanding the molecular interactions and crystal packing in these compounds (Kubicki & Wagner, 2007).
Preparation of Hypoxia-Selective Multikinase Inhibitor
Lu et al. (2013) described the synthesis of 5-bromomethyl-4-nitroimidazoles, which are used as precursors for hypoxia-selective prodrugs. This application is significant in the fieldof medicinal chemistry, especially for developing targeted cancer therapies (Lu et al., 2013).
pH-Sensitive Spin Probes
Kirilyuk et al. (2005) explored the synthesis of a series of 4-dialkylamino-2,5-dihydroimidazole nitroxides, which exhibit pH-sensitive electron paramagnetic resonance (EPR) spectra. These compounds could be useful for biophysical and biomedical applications, including pH monitoring in various environments (Kirilyuk et al., 2005).
Organic Precursor for ZnO Nanoparticles
Padhy et al. (2010) reported on the synthesis of N1-Hydroxy-2,4,5-trisubstituted imidazoles starting from 1,2-diketones, proposing these imidazole derivatives as organic precursors for the synthesis of zinc oxide nanoparticles. This indicates potential applications in nanotechnology and materials science (Padhy et al., 2010).
Synthesis of pH-Sensitive Spin Probes
Another study by Kirilyuk et al. (2003) focused on the synthesis of pH-sensitive spin probes using 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. These probes could be valuable for monitoring pH changes in various chemical and biological systems (Kirilyuk et al., 2003).
Alkylation Studies
Rao et al. (1994) conducted a study on the regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media. Their findings about temperature effects on the formation of different isomers contribute to the understanding of chemical reactivity and selectivity in synthetic chemistry (Rao et al., 1994).
Reactivity of Imidazole Derivatives
Hossain et al. (2018) investigated the reactivity of two newly synthesized imidazole derivatives through experimental and computational approaches. This study provides insights into the reactivity and interaction properties of these compounds, which can be useful in various chemical applications (Hossain et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . In the future, more research and development can be expected in this area.
Propiedades
IUPAC Name |
5-bromo-1,2-dimethyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3-7-5(9(10)11)4(6)8(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLLYFCHCFJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175344 | |
| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21117-52-2 | |
| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021117522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC226232 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
-amino]acetic acid](/img/structure/B1328725.png)
![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)





